![molecular formula C10H7ClFNO B1657676 2-Chloro-7-fluoro-6-methoxyquinoline CAS No. 577967-68-1](/img/structure/B1657676.png)
2-Chloro-7-fluoro-6-methoxyquinoline
Overview
Description
2-Chloro-7-fluoro-6-methoxyquinoline is a chemical compound with the molecular formula C10H7ClFNO . It is a type of fluorinated quinoline , a family of compounds known for their wide range of biological activities .
Synthesis Analysis
The synthesis of fluorinated quinolines like 2-Chloro-7-fluoro-6-methoxyquinoline often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The InChI code for 2-Chloro-7-fluoro-6-methoxyquinoline is 1S/C10H7ClFNO/c1-14-9-4-6-2-3-10 (11)13-8 (6)5-7 (9)12/h2-5H,1H3 . This indicates the presence of a quinoline ring system, which is a widespread structure in nature .Chemical Reactions Analysis
Fluorinated quinolines can undergo a variety of chemical reactions. For instance, treatment of perchloroquinoline with cesium fluoride in DMSO at 100° has resulted in a mixture of various fluorinated quinolines . The reactivity of fluorinated quinolines is a topic of ongoing research .Physical And Chemical Properties Analysis
2-Chloro-7-fluoro-6-methoxyquinoline is a powder with a molecular weight of 211.62 .Scientific Research Applications
Antibacterial Agents
2-Chloro-7-fluoro-6-methoxyquinoline: has been utilized in the synthesis of novel antibacterial agents. The incorporation of fluorine atoms into quinoline derivatives is known to enhance their biological activity. These compounds have shown effectiveness against a range of Gram-positive and Gram-negative bacterial strains, which could lead to the development of new broad-spectrum antibiotics .
Antioxidant Properties
Research indicates that quinoline derivatives exhibit significant antioxidant activities. The radical scavenging activity of these compounds is measured by their IC50 values, which have been found to be promising. This suggests potential applications in preventing oxidative stress-related diseases .
Antimalarial Activity
The quinoline ring system has been a cornerstone in the development of synthetic antimalarial drugs. The addition of fluorine atoms to quinolines, including 2-Chloro-7-fluoro-6-methoxyquinoline , has led to compounds with potent antimalarial properties, offering a pathway for new drug development .
Enzyme Inhibition
Fluorinated quinolines have been identified as inhibitors of various enzymes, which is crucial for the development of drugs targeting specific biochemical pathways. This property is particularly relevant in the design of anticancer and antiviral drugs .
Agriculture
Some fluorinated quinolines are finding applications in agriculture, potentially serving as components in pesticides or herbicides. Their unique properties could lead to more effective and environmentally friendly agricultural chemicals .
Liquid Crystal Components
Due to their structural properties, certain fluorinated quinolines are used in the production of liquid crystals. These materials are essential for modern display technologies, and 2-Chloro-7-fluoro-6-methoxyquinoline could contribute to advancements in this field .
Tubulin Polymerization Inhibition
Quinoline derivatives have been synthesized as potent tubulin polymerization inhibitors. This application is significant in cancer research, as it can lead to the development of new chemotherapeutic agents that target cancer cell division .
DNA Gyrase and Topoisomerase Inhibition
2-Chloro-7-fluoro-6-methoxyquinoline: derivatives have been studied as inhibitors of bacterial DNA gyrase and topoisomerase. These enzymes are critical for bacterial DNA replication, and their inhibition can halt the growth of bacteria, making these compounds potential candidates for antibacterial drugs .
Safety And Hazards
Future Directions
Fluorinated quinolines, including 2-Chloro-7-fluoro-6-methoxyquinoline, are of interest in various fields. They have found applications in medicine, agriculture, and as components for liquid crystals . Research studies are ongoing to develop novel methods of synthesis, study the reactivity of fluorinated quinolines, and explore their practical applications .
properties
IUPAC Name |
2-chloro-7-fluoro-6-methoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c1-14-9-4-6-2-3-10(11)13-8(6)5-7(9)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIUJIPISYINBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=N2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290612 | |
Record name | 2-Chloro-7-fluoro-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201290612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-fluoro-6-methoxyquinoline | |
CAS RN |
577967-68-1 | |
Record name | 2-Chloro-7-fluoro-6-methoxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=577967-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-7-fluoro-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201290612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-7-fluoro-6-methoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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